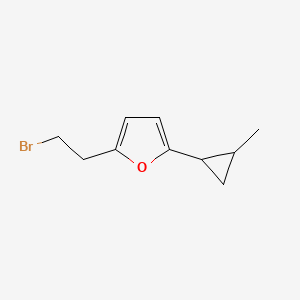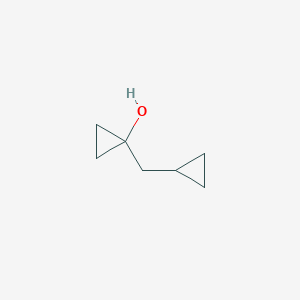
1-(Cyclopropylmethyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)cyclopropan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a cyclopropane ring, which in turn is bonded to a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons with single bonds between carbon atoms . The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
The synthesis of 1-(Cyclopropylmethyl)cyclopropan-1-ol can be achieved through several methods. One common approach involves the use of cyclopropylmethyl bromide and cyclopropylmagnesium bromide in a Grignard reaction, followed by hydrolysis to yield the desired product . Another method includes the use of cyclopropylcarbinol and cyclopropylcarbinyl chloride under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Des Réactions Chimiques
1-(Cyclopropylmethyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopropylmethyl ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclopropylmethylcyclopropane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Ring-opening reactions: Due to the strain in the cyclopropane ring, it is susceptible to ring-opening reactions, forming more stable compounds.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)cyclopropan-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl and cyclopropyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The compound’s reactivity is largely influenced by the strain in the cyclopropane ring, which makes it a versatile intermediate in various chemical reactions .
Comparaison Avec Des Composés Similaires
1-(Cyclopropylmethyl)cyclopropan-1-ol can be compared with other cyclopropane derivatives such as cyclopropanol and cyclopropylmethyl ketone. While all these compounds share the cyclopropane ring, their reactivity and applications differ due to the presence of different functional groups . For instance:
Cyclopropanol: Contains a hydroxyl group directly attached to the cyclopropane ring, making it highly reactive and prone to ring-opening reactions.
Cyclopropylmethyl ketone: Features a ketone group, which alters its reactivity and makes it useful in different synthetic applications.
The uniqueness of this compound lies in its dual cyclopropane structure, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H12O |
|---|---|
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)cyclopropan-1-ol |
InChI |
InChI=1S/C7H12O/c8-7(3-4-7)5-6-1-2-6/h6,8H,1-5H2 |
Clé InChI |
HHXKYKYCGQMGLM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


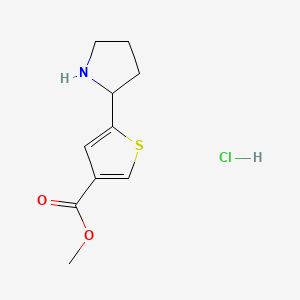
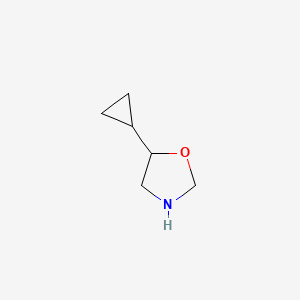
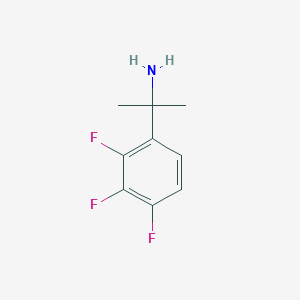
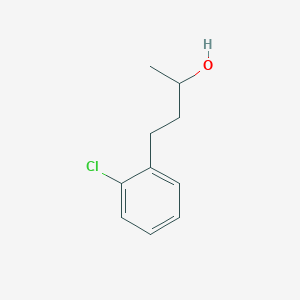

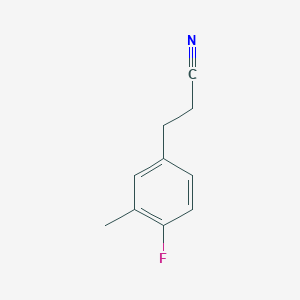
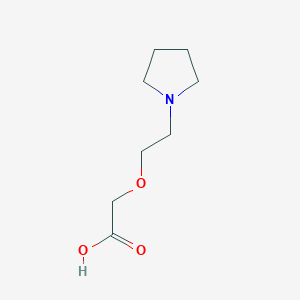
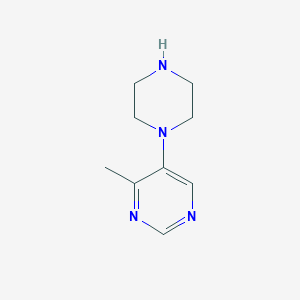
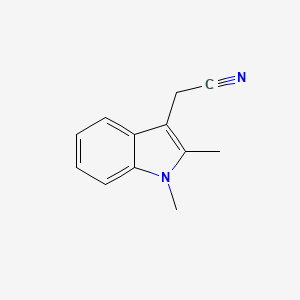
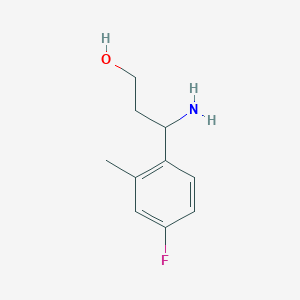

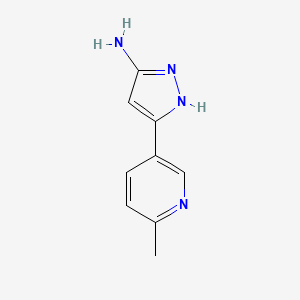
![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
